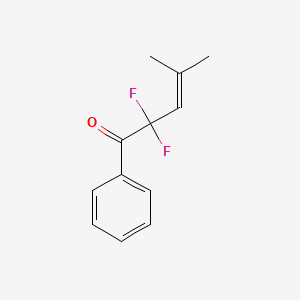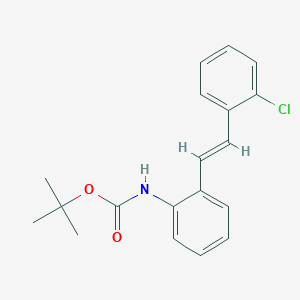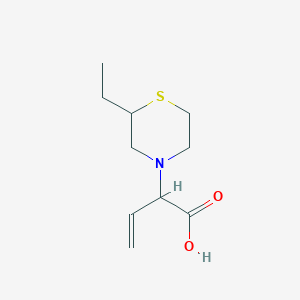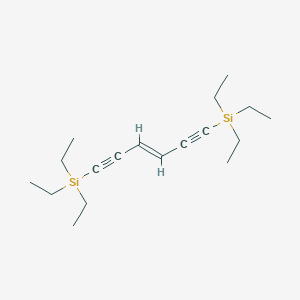
2,2-Difluoro-4-methyl-1-phenyl-3-penten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-4-methyl-1-phenyl-3-penten-1-one is an organic compound with the molecular formula C12H12F2O It is characterized by the presence of a difluoromethyl group, a phenyl group, and a pentenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-4-methyl-1-phenyl-3-penten-1-one typically involves the use of fluorinating agents and specific reaction conditions to introduce the difluoromethyl group. One common method is the reaction of 4-methyl-1-phenyl-3-penten-1-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-4-methyl-1-phenyl-3-penten-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) and sodium borohydride (NaBH) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,2-Difluoro-4-methyl-1-phenyl-3-penten-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with improved bioavailability and metabolic stability.
Mechanism of Action
The mechanism by which 2,2-Difluoro-4-methyl-1-phenyl-3-penten-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, influencing various biochemical pathways.
Comparison with Similar Compounds
4-Methyl-3-penten-2-one:
1-Phenyl-1-penten-3-one: This compound has a similar phenyl and pentenone structure but does not contain fluorine atoms.
Uniqueness: The presence of the difluoromethyl group in 2,2-Difluoro-4-methyl-1-phenyl-3-penten-1-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds. These properties make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
334873-72-2 |
|---|---|
Molecular Formula |
C12H12F2O |
Molecular Weight |
210.22 g/mol |
IUPAC Name |
2,2-difluoro-4-methyl-1-phenylpent-3-en-1-one |
InChI |
InChI=1S/C12H12F2O/c1-9(2)8-12(13,14)11(15)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
MGZCFHIJTNUISJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(C(=O)C1=CC=CC=C1)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B12843878.png)



![(1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12843892.png)


![2-(4-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B12843896.png)

![5-[4-(Benzyloxy)phenyl]-1H-indole](/img/structure/B12843911.png)
